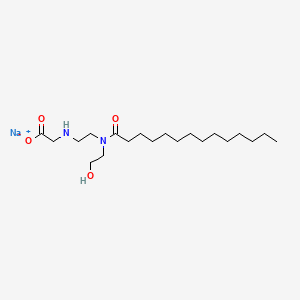

Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate

Description

Properties

CAS No. |

77056-22-5 |

|---|---|

Molecular Formula |

C20H39N2NaO4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

sodium;2-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethylamino]acetate |

InChI |

InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(16-17-23)15-14-21-18-20(25)26;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |

InChI Key |

RANURSONAAGRAI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative. The process begins with the acylation of glycine using a fatty acid chloride, such as tetradecanoyl chloride, in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate exhibits several significant biological activities:

- Membrane Interaction : Its structure allows it to interact with lipid bilayers, enhancing membrane permeability for drug delivery applications. This property is particularly valuable in pharmaceutical formulations aimed at improving drug absorption.

- Antimicrobial Properties : The long-chain fatty acid component may disrupt microbial cell membranes, indicating potential use as an antimicrobial agent in various formulations.

Pharmaceutical Applications

This compound can be utilized in drug delivery systems due to its ability to enhance drug solubility and stability. Its interaction with biological membranes allows for improved absorption of therapeutic agents.

Cosmetic Industry

In cosmetics, this compound can serve as an emulsifier or stabilizer in formulations due to its amphiphilic nature, which enhances the texture and stability of creams and lotions.

Agricultural Applications

Research indicates potential applications in agriculture as a surfactant in pesticide formulations, improving the spread and adherence of active ingredients on plant surfaces.

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that formulations containing this compound significantly improved the bioavailability of poorly soluble drugs when tested in vitro. The compound's ability to facilitate membrane permeability was highlighted as a key factor in this enhancement.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound exhibited notable antimicrobial activity against various bacterial strains. The study concluded that the compound could be developed into an effective antimicrobial agent for both pharmaceutical and agricultural applications.

Mechanism of Action

The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It can also interact with cellular membranes, leading to changes in membrane permeability and fluidity.

Comparison with Similar Compounds

Sodium Stearoamphoacetate (INCI Name)

- Chemical Structure: Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycinate (C18 alkyl chain) .

- Function : Primarily used as an antistatic agent and surfactant in cosmetics.

- Key Differences :

- Chain Length : The C18 chain increases hydrophobicity compared to the C14 variant, enhancing lipid solubility and emulsifying capacity but reducing water solubility.

- Applications : Preferred in heavy-duty formulations (e.g., hair conditioners) requiring stronger oil-binding capacity.

Sodium N-(2-Hydroxyethyl)-N-[2-[(1-Oxododecyl)Amino]Ethyl]Glycinate

- Chemical Structure : C12 alkyl chain (CAS 66161-62-4) .

- Function : Surfactant with milder cleansing properties.

- Key Differences :

- Chain Length : Shorter C12 chain improves water solubility and foaming performance but reduces micellar stability in high-salinity environments.

- Applications : Ideal for personal care products like facial cleansers, where mildness is prioritized.

Sodium Stearoamphohydroxypropylsulfonate

- Chemical Structure : Features a sulfonate group and hydroxypropyl modification .

- Function : Emulsifying agent with enhanced anionic character.

- Key Differences :

- Functional Groups : The sulfonate group increases polarity and resistance to hard water, outperforming glycinate derivatives in detergent formulations.

- pH Stability : Effective across a broader pH range (3–12) compared to the glycinate analog (optimal at pH 5–8).

Performance Data and Research Findings

Table 1: Comparative Properties of Amino-Ethyl Glycinate Surfactants

| Property | Target Compound (C14) | Sodium Stearoamphoacetate (C18) | C12 Analog (CAS 66161-62-4) |

|---|---|---|---|

| Alkyl Chain Length | Tetradecyl (C14) | Octadecyl (C18) | Dodecyl (C12) |

| CMC (Approx.) | 0.1–0.5 mM* | 0.05–0.2 mM* | 0.5–1.0 mM* |

| Solubility in Water | Moderate | Low | High |

| Foam Stability | High | Moderate | Moderate-High |

| Primary Application | Cosmetic surfactants | Heavy-duty emulsifiers | Mild cleansers |

Mechanistic Insights and Industrial Relevance

- Chain Length vs. Performance : Longer alkyl chains (C18) enhance emulsification but require co-surfactants for solubility, whereas shorter chains (C12) prioritize foaming and mildness .

- Functional Group Impact : Sulfonate-modified analogs exhibit superior hard-water tolerance, while glycinate derivatives excel in biocompatibility and low irritation .

Biological Activity

Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate, also known as sodium glycine derivative, is a synthetic compound that combines amino acid and fatty acid properties. Its unique structure allows for various biological activities, making it a subject of interest in biochemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHNNaO

- Molecular Weight : 394.524 g/mol

- CAS Number : 94087-03-3

The compound features a sodium salt form of glycine modified with a long-chain fatty acid (tetradecanoyl) and a hydroxyethyl group. This modification enhances its solubility and biological activity, particularly in interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of glycine with a fatty acid derivative in controlled conditions to optimize yield and purity. The general steps include:

- Preparation of Reactants : Glycine and tetradecanoyl chloride are prepared.

- Reaction : The reactants are combined under specific pH and temperature conditions.

- Purification : The product is purified through crystallization or chromatography.

1. Membrane Interaction

This compound exhibits significant interactions with lipid bilayers, which can enhance membrane permeability. This property is particularly beneficial in drug delivery systems, allowing for improved solubility and stability of therapeutic agents.

2. Antimicrobial Properties

The long-chain fatty acid component contributes to its antimicrobial activity by disrupting microbial cell membranes. Research indicates that compounds with similar structures can exhibit varying degrees of antimicrobial efficacy, making this compound a potential candidate for developing new antimicrobial agents.

3. Synergistic Effects

Studies have shown that this compound can have synergistic effects when combined with other compounds in formulations aimed at enhancing antimicrobial activity. This suggests potential applications in pharmaceutical and cosmetic industries.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]glycinate | CHNNaO | Shorter fatty acid chain (dodecanoyl), affecting solubility and activity |

| Sodium N-(2-hydroxyethyl)-N-[2-(dodecanoylamino)ethyl]glycinate | CHNNaO | Similar structure but different fatty acid length |

| Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]- monosodium salt | CHNNaO | Directly related but may differ in synthesis method |

The longer tetradecanoyl chain in this compound enhances hydrophobic interactions, which is critical for its applications in drug delivery compared to similar compounds.

Case Studies and Research Findings

Research has documented various studies highlighting the biological activity of this compound:

-

Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed a significant reduction in bacterial growth compared to controls, indicating its potential as an antimicrobial agent.

- Reference : ResearchGate publication on antimicrobial activity (2024).

-

Drug Delivery Applications : Investigations into its use as a drug carrier revealed enhanced absorption rates of encapsulated drugs across biological membranes when using this compound as a carrier.

- Reference : BenchChem report on drug delivery systems (2024).

Q & A

Q. How can researchers confirm the structural identity of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate in a synthesized sample?

- Methodological Answer : Structural verification requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR spectra to confirm the presence of key functional groups (e.g., hydroxyethyl, glycinate backbone) and alkyl chain integrity.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 394.52443 (C₂₀H₃₉N₂NaO₄⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic absorption bands for amide (1650–1550 cm⁻¹) and carboxylate (1600–1400 cm⁻¹) groups.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate instability .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. How can researchers assess the purity of this compound for reproducibility in experiments?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection (λ = 210–220 nm) to quantify impurities. A purity threshold of >97% is recommended for reproducible results .

- Elemental Analysis : Compare experimental C, H, N, and Na content with theoretical values (C: 60.89%, H: 9.97%, N: 7.10%, Na: 5.83%) to detect inorganic contaminants .

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound's surfactant behavior in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity measurements or surface tension assays (e.g., pendant drop method) across a concentration gradient. Plot data to identify inflection points corresponding to CMC .

- Dynamic Light Scattering (DLS) : Characterize micelle size distribution and stability under varying pH (5–9) and ionic strength (0.1–1.0 M NaCl) conditions .

Q. How can computational modeling enhance understanding of this compound's interaction with lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model the compound's insertion into phospholipid bilayers. Monitor parameters like lateral diffusion coefficients and hydrogen bonding with phosphatidylcholine headgroups .

- Free Energy Calculations : Apply umbrella sampling or metadynamics to quantify binding affinities for specific membrane regions (e.g., hydrophobic core vs. interface) .

Q. What approaches resolve contradictions in stability data under oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated oxidation (e.g., 3% H₂O₂ at 40°C) and analyze degradation products via LC-MS/MS. Compare results with stability claims in literature to identify methodological discrepancies .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions from accelerated stability data, accounting for temperature-dependent degradation pathways .

Q. How can researchers optimize synthesis yields while minimizing byproducts?

- Methodological Answer :

- Stepwise Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation (e.g., amidation of glycinate with 1-oxotetradecyl groups). Adjust reaction time/temperature to suppress side reactions (e.g., hydrolysis) .

- Catalyst Screening : Test coupling agents (e.g., EDC/NHS) or phase-transfer catalysts to enhance efficiency in biphasic systems .

Data Analysis and Reporting Guidelines

- Statistical Validation : For stability or interaction studies, apply ANOVA or t-tests to assess significance (p < 0.05). Report confidence intervals for degradation rates or CMC values .

- Structural Depictions : Use IUPAC nomenclature consistently and include 2D/3D molecular diagrams in publications. Reference CAS 77056-22-5 to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.